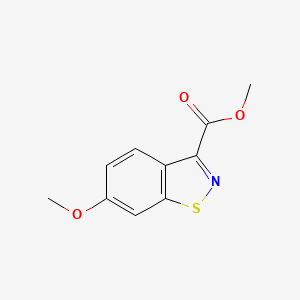

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methoxy-1,2-benzothiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-11-9(7)10(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFCWVEJBGZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NS2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Intermediates

The synthesis of methyl 6-methoxy-1,2-benzothiazole-3-carboxylate generally proceeds via functionalization of benzothiazole derivatives, often starting from 6-methoxybenzothiazole or its carboxylated precursors.

Starting from Ethyl 6-hydroxybenzothiazole-2-carboxylate

A notable synthetic approach involves the oxidation of ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride to yield ethyl 6-hydroxybenzothiazole-2-carboxylate, which serves as a key intermediate. This intermediate can be converted to the methoxy derivative by methylation.

Oxidation step: Using aqueous potassium ferricyanide (K3Fe(CN)6) and sodium hydroxide (NaOH) in isopropanol at room temperature for 1.5 hours, the amino ester is oxidized to the benzothiazole ester intermediate with a yield of approximately 68%.

Methylation step: The hydroxyl group at the 6-position is methylated using methyl iodide (MeI) and potassium carbonate (K2CO3) in dimethylformamide (DMF) under reflux for 1 hour, achieving yields up to 92%.

Esterification: The carboxylate group is introduced or modified by reaction with methyl chloroformate or via esterification steps, typically under reflux conditions.

Purification: Products are purified by silica gel chromatography or recrystallization to obtain pure this compound.

Alternative Routes via Nitrile Intermediates

Another route involves the preparation of 2-cyano-6-methoxybenzothiazole by reaction of the amide intermediate with phosphoryl chloride (POCl3) in pyridine and dichloromethane at low temperatures, followed by gradual warming and stirring for 12 hours. The nitrile intermediate can then be converted to the corresponding methyl carboxylate derivative.

Detailed Reaction Conditions and Yields

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation of amino ester to ethyl 6-hydroxybenzothiazole-2-carboxylate | K3Fe(CN)6 (1 M aqueous), NaOH (4 M), iPrOH, RT, 1.5 h | 68 | Monitored by TLC; extraction with ethyl acetate |

| 2 | Methylation of 6-hydroxy group | MeI, K2CO3, DMF, reflux, 1 h | 92 | Efficient methylation to 6-methoxy derivative |

| 3 | Conversion of amide to nitrile | POCl3, pyridine, CH2Cl2, -10°C to RT, 12 h | 72 | Nitrile intermediate isolated as yellow solid |

| 4 | Esterification to methyl ester | Methyl chloroformate, base (e.g., triethylamine), reflux | Not specified | Typical esterification conditions |

Industrial and Scale-Up Considerations

Industrial synthesis of this compound likely follows similar synthetic routes but optimized for scale, employing continuous flow reactors and automated controls to improve yield, purity, and efficiency. The use of safer solvents and greener reagents is also considered in process development to minimize environmental impact.

Research Findings and Notes

The oxidation step using potassium ferricyanide is mild and selective, providing good yields without over-oxidation.

Methylation with methyl iodide is highly efficient and completes within an hour under reflux in DMF.

The nitrile intermediate synthesis via POCl3 is a critical step for introducing the cyano group, which can be further transformed into the carboxylate.

Purification by silica gel chromatography or recrystallization ensures high purity of the final product, essential for subsequent biological or chemical applications.

The overall synthetic approach allows for structural modifications at the 2-position of the benzothiazole ring, enabling the preparation of various derivatives for research and pharmaceutical development.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

Chemistry

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Its versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound exhibits diverse biological activities , including:

- Enzyme Inhibition : It acts as an inhibitor of enzymes like aryl hydrocarbon hydroxylase and aminopyrine N-demethylase, influencing metabolic pathways related to xenobiotic metabolism.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymatic functions.

- Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology. For instance, it demonstrated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. The compound's ability to modulate cellular processes positions it as a candidate for developing new drugs targeting various diseases.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials such as polymers and dyes. Its chemical properties allow for modifications that enhance material performance.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Anticancer Study : A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.

- Antimicrobial Evaluation : Research demonstrated that this compound inhibited the growth of various bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent.

- Inflammation Model : In animal models of inflammation, the compound exhibited significant anti-inflammatory effects through the modulation of COX enzymes.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and related benzothiazole derivatives are compared below:

Key Differences and Implications

- Core Heterocycle : The target compound’s benzothiazole core differs from the benzodithiazine in , which contains two sulfur atoms and a fused dioxo group. This increases the latter’s molecular weight and sulfur-mediated reactivity .

- Substituent Effects :

- The 6-methoxy group in the target compound likely improves solubility compared to the 6-chloro substituent in , which may enhance electrophilicity but reduce biocompatibility.

- The methyl ester at position 3 offers a handle for further chemical modification (e.g., hydrolysis to carboxylic acid), unlike the hydrazine and hydrochloride groups in derivatives, which are tailored for specific analytical applications .

- Thermal Stability : Benzodithiazine derivatives () exhibit higher decomposition temperatures (~250°C) than simpler benzothiazoles (e.g., 6-methylbenzothiazole), likely due to extended conjugation and sulfur-oxygen interactions .

Biological Activity

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO3S. It features a benzothiazole core, which is known for various biological activities. The compound is characterized by its methoxy and carboxylate functional groups that enhance its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Weight | 209.25 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of enzymes such as aryl hydrocarbon hydroxylase and aminopyrine N-demethylase, affecting metabolic pathways related to xenobiotic metabolism.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially leading to alterations in cellular metabolism and function.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymatic functions.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer) with an IC50 value of approximately 25 µM. This suggests its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting critical metabolic enzymes necessary for microbial survival .

Anti-inflammatory Effects

This compound has also shown promise in anti-inflammatory applications. It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

Several studies have illustrated the biological activity of this compound:

- Anticancer Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.

- Antimicrobial Evaluation : Research demonstrated that this compound inhibited the growth of various bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent .

- Inflammation Model : In animal models of inflammation, this compound exhibited significant anti-inflammatory effects through the modulation of COX enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate, and what critical parameters influence reaction yields?

- Methodology : The compound is typically synthesized via esterification of 6-methoxy-1,2-benzothiazole-3-carboxylic acid using methanol under acidic catalysis. Key steps include refluxing the carboxylic acid with excess methylating agent (e.g., methyl chloride or dimethyl sulfate) in the presence of a dehydrating agent like thionyl chloride. Reaction optimization requires precise control of temperature (70–90°C) and reaction time (6–12 hours) to minimize side products such as hydrolyzed intermediates .

- Purification : Recrystallization from ethanol or methanol is commonly employed, with purity verified via thin-layer chromatography (TLC) using silica gel plates and UV detection .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for the methoxy group (δ ~3.9 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm, splitting patterns depend on substitution).

- ¹³C NMR : The ester carbonyl (C=O) appears at δ ~165 ppm, while the benzothiazole ring carbons resonate between δ 110–150 ppm .

- IR Spectroscopy : Strong absorption bands for C=O (ester, ~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups. Benzothiazole C-S and C=N stretches appear at 650–750 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.